Cysteine-glutathione disulfide

Vue d'ensemble

Description

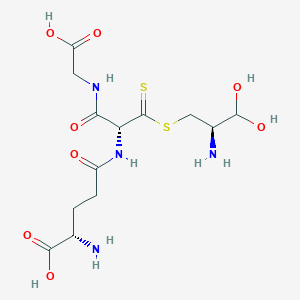

Cysteine-glutathione disulfide is a glutathione derivative endogenous to mammalian cells. It is comprised of the oxidized form of free glutathione tripeptide linked via a disulfide bond to L-cysteine . It has been shown to protect mice against acetaminophen-induced hepatotoxicity .

Synthesis Analysis

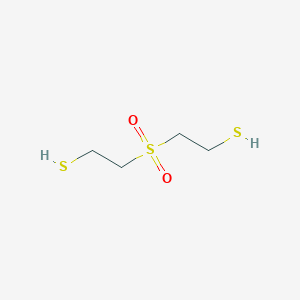

The synthesis of Cysteine-glutathione disulfide involves the oxidation of cysteine residues of a protein and glutathione tripeptide associated with cell response to changes in redox conditions .Molecular Structure Analysis

Cysteine-glutathione disulfide contains total 48 bond(s); 26 non-H bond(s), 5 multiple bond(s), 13 rotatable bond(s), 5 double bond(s), 2 carboxylic acid(s) (aliphatic), 2 secondary amide(s) (aliphatic), 1 dithioester(s) (aliphatic), 2 primary amine(s) .Chemical Reactions Analysis

Disulfide bonds and free thiol groups in both proteins and smaller organic molecules like glutathione can ‘trade places’ through a disulfide exchange reaction . This process is essentially a combination of two direct displacement (SN2 S N 2 -like) events, with sulfur atoms acting as nucleophile, electrophile and leaving group .Physical And Chemical Properties Analysis

Glutathione (GSH) is an endogenous tripeptide (Glu-Cys-Gly) and the most abundant endogenous antioxidant. It protects the body against oxidative stress and reactive electrophiles .Applications De Recherche Scientifique

Antioxidant Defense and Redox Regulation

Cysteine-glutathione disulfide plays a pivotal role in maintaining the redox balance within cells. As an endogenous antioxidant, it is involved in neutralizing reactive oxygen species (ROS) and protecting against oxidative stress. The compound’s ability to modulate the redox state is crucial for various cellular processes, including cell signaling and apoptosis .

Cancer Research and Therapeutics

In cancer cells, the levels of glutathione and related systems are often increased, which has been exploited for anticancer drug development. Cysteine-glutathione disulfide can be used as a prodrug that, upon activation, releases cytotoxic agents selectively within the tumor environment. This approach minimizes damage to healthy tissues and enhances the efficacy of cancer treatments .

Neuroprotection and Brain Drug Delivery

The enriched glutathione transporters in the blood-brain barrier can be targeted using cysteine-glutathione disulfide-based prodrugs. These prodrugs can cross the barrier more effectively, delivering therapeutic agents directly to the brain, which is beneficial for treating neurodegenerative diseases .

Hepatoprotection

Cysteine-glutathione disulfide has demonstrated hepatoprotective properties, particularly in protecting mice against acetaminophen-induced hepatotoxicity. This suggests potential applications in preventing or treating liver damage caused by drug overdose or exposure to toxins .

Heavy Metal Chelation

The thiol groups in cysteine-glutathione disulfide have chelating properties, making it useful in treating heavy metal poisoning. It can bind to heavy metals, facilitating their removal from the body and reducing toxicity .

Drug Candidate Evaluation

A glutathione conjugate of cysteine-glutathione disulfide can serve as a marker for the presence of reactive electrophiles. This provides valuable information for evaluating the safety and efficacy of drug candidates, as it indicates the potential for forming harmful metabolites .

Peptide and Protein Science

Cysteine-glutathione disulfide is used in strategies for the protection and subsequent deprotection of cysteine residues during the synthesis of complex peptides and proteins. This is essential for maintaining the structural integrity and biological activity of these molecules .

Prodrug Development

The compound’s role as a prodrug is significant in pharmaceutical applications. It can be designed to release therapeutic agents in specific physiological conditions, improving drug stability, bioavailability, and targeted delivery .

Mécanisme D'action

Target of Action

Cysteine-glutathione disulfide, also known as (2S)-2-amino-5-[[(2R)-1-[(2R)-2-amino-3,3-dihydroxypropyl]sulfanyl-3-(carboxymethylamino)-3-oxo-1-sulfanylidenepropan-2-yl]amino]-5-oxopentanoic acid, primarily targets the body’s thiol redox buffer system . This system is critical to many important cellular functions, and any dysfunction or disruption has been implicated in various diseases .

Mode of Action

The compound interacts with its targets by participating in redox reactions. It exists in two forms: the reduced form (glutathione, GSH) and the oxidized form (glutathione disulfide, GSSG) . GSH can be oxidized, directly or indirectly, by reactive oxygen species, working as a scavenger that prevents excessive oxidation of the cellular environment . GSH can also react with different thiols to form mixed disulfides .

Biochemical Pathways

Cysteine-glutathione disulfide is involved in several biochemical pathways. It plays a crucial role in the redox homeostasis of cells . The maintenance of a high GSH/GSSG ratio is crucial for many physiological functions, and a decrease in this ratio can be utilized as an indicator of oxidative stress . The GSH/GSSG ratio also acts as an important regulator of several mechanisms involved in plant development and in plant stress response .

Pharmacokinetics

It is known that the compound is an endogenous tripeptide and the most abundant endogenous antioxidant . It is synthesized in cells and is the most abundant non-protein thiol . The standard potential value E° of the couple GSSG/2 GSH is equal to +197 mV, and because of its pH dependence according to the Nernst equation, its apparent potential E°′ at the physiological pH is equal to −240 mV .

Result of Action

The result of the action of cysteine-glutathione disulfide is the protection of the body against oxidative stress and reactive electrophiles . It also plays a role in the regulation of the function of various proteins . For example, glutathionylation of proteins is a protective and adaptive mechanism. It affects a number of transport proteins, such as Serca, RyR, VGCC, which allow maintaining normal calcium flow in the myocardium under various pathological conditions .

Action Environment

The action of cysteine-glutathione disulfide is influenced by the redox status of the cell . Changes in redox conditions, including hypoxia, ischemia, and reperfusion, can affect the formation of disulfide bonds between cysteine residues of a protein and glutathione tripeptide . This mechanism is an important part of the co- and post-translational regulation of the function of various proteins .

Safety and Hazards

Propriétés

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-[(2R)-2-amino-3,3-dihydroxypropyl]sulfanyl-3-(carboxymethylamino)-3-oxo-1-sulfanylidenepropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O8S2/c14-5(11(22)23)1-2-7(18)17-9(10(21)16-3-8(19)20)13(26)27-4-6(15)12(24)25/h5-6,9,12,24-25H,1-4,14-15H2,(H,16,21)(H,17,18)(H,19,20)(H,22,23)/t5-,6-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTARDAHCXNJEX-ATVXKPNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(C(=O)NCC(=O)O)C(=S)SCC(C(O)O)N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N[C@H](C(=O)NCC(=O)O)C(=S)SC[C@@H](C(O)O)N)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00926918 | |

| Record name | 5-({1-[(2-Amino-3,3-dihydroxypropyl)sulfanyl]-3-[(carboxymethyl)imino]-3-hydroxy-1-sulfanylidenepropan-2-yl}imino)-5-hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00926918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cysteine-glutathione disulfide | |

CAS RN |

13081-14-6 | |

| Record name | Cysteine-glutathione disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013081146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-({1-[(2-Amino-3,3-dihydroxypropyl)sulfanyl]-3-[(carboxymethyl)imino]-3-hydroxy-1-sulfanylidenepropan-2-yl}imino)-5-hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00926918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

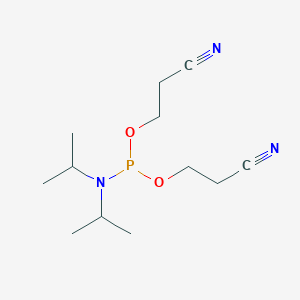

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3As,4R,6R,7R,7aS)-7-acetyloxy-4-bromo-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate](/img/structure/B43488.png)

![Bicyclo[2.2.1]heptane-1-methanesulfonicacid, 7,7-dimethyl-2,3-dioxo-, (1S,4S)-](/img/structure/B43499.png)